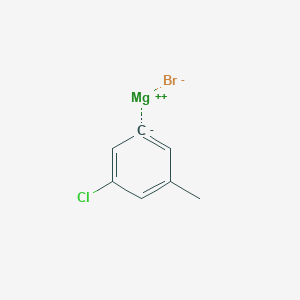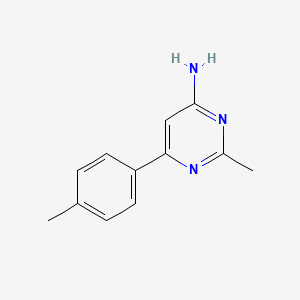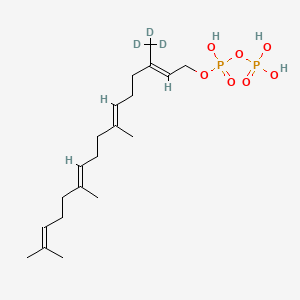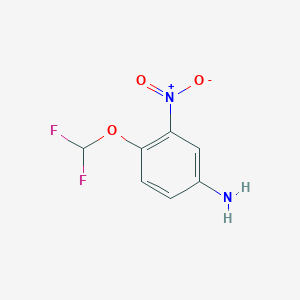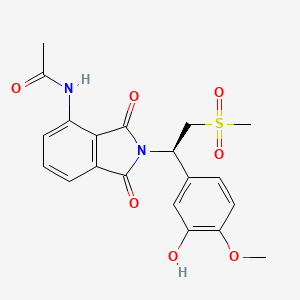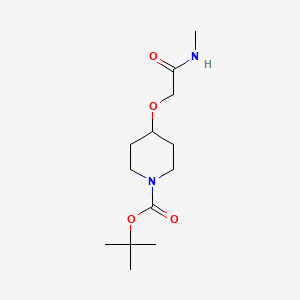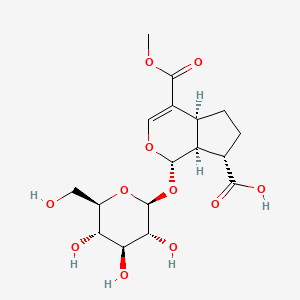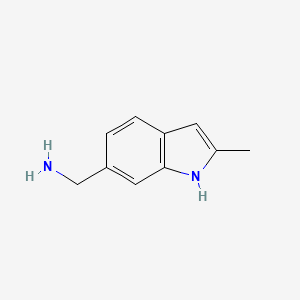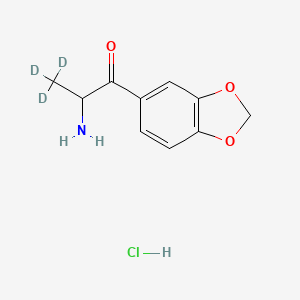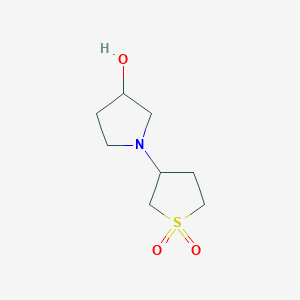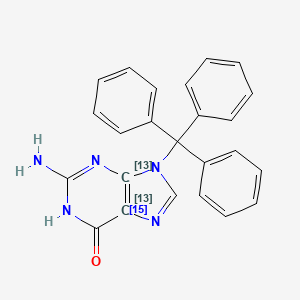
9N-Trityl Guanine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9N-Trityl Guanine-13C2,15N: is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of guanine, a purine nucleobase, and is labeled with carbon-13 and nitrogen-15 isotopes. The molecular formula of this compound is C22C2H19N4NO, and it has a molecular weight of 396.42 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9N-Trityl Guanine-13C2,15N involves the introduction of trityl (triphenylmethyl) protecting groups to the guanine molecule. The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 during the synthesis process. The reaction typically involves the use of trityl chloride and guanine in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of stable isotopes. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 9N-Trityl Guanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted guanine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9N-Trityl Guanine-13C2,15N is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy. The stable isotopes provide distinct signals that help in the structural elucidation of complex molecules .
Biology: In biological research, the compound is used to study nucleic acid interactions and enzyme mechanisms. The isotopic labeling allows for precise tracking of the compound in biochemical assays .
Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolism and distribution of drugs in the body .
Industry: In the industrial sector, the compound is used in the production of high-purity chemicals and as a standard for quality control in analytical laboratories .
Mechanism of Action
The mechanism of action of 9N-Trityl Guanine-13C2,15N involves its interaction with nucleic acids and enzymes. The trityl group provides steric protection, allowing the guanine moiety to participate in specific biochemical reactions. The isotopic labeling enables detailed studies of molecular interactions and pathways. The compound targets nucleic acid-binding proteins and enzymes involved in purine metabolism .
Comparison with Similar Compounds
9N-Trityl Guanine: Similar to 9N-Trityl Guanine-13C2,15N but without isotopic labeling.
Trityl-protected nucleosides: Other nucleosides protected with trityl groups, such as trityl thymidine or trityl cytidine.
Uniqueness: The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications. The carbon-13 and nitrogen-15 isotopes offer unique NMR signals, making it a valuable tool for structural and mechanistic studies.
Properties
Molecular Formula |
C24H19N5O |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-amino-9-trityl-1H-purin-6-one |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |
InChI Key |
JPRZNDHSBUBJNH-DROVMUMNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[15N][13C]5=[13C]4N=C(NC5=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




